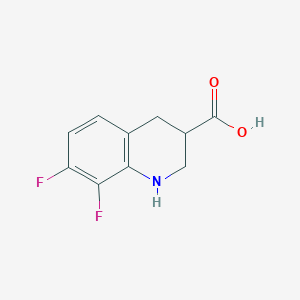![molecular formula C12H10BFO2 B11889492 (4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B11889492.png)
(4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid is an organoboron compound that features a biphenyl structure with a fluorine atom at the 4’ position and a boronic acid group at the 3 position. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dioxane .
Industrial Production Methods
Industrial production methods for (4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid are similar to laboratory methods but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring is also common to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
(4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
(4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid in coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group to the coupling partner. This process typically involves oxidative addition, transmetalation, and reductive elimination steps . The boronic acid group can also form reversible covalent bonds with diols, which is the basis for its use in sensor applications .
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)boronic acid: Similar structure but lacks the biphenyl moiety.
(4-Chlorophenyl)boronic acid: Contains a chlorine atom instead of fluorine.
(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of fluorine.
Uniqueness
(4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid is unique due to its biphenyl structure, which provides additional rigidity and electronic properties compared to simpler phenylboronic acids. The presence of the fluorine atom also imparts distinct reactivity and stability characteristics .
Properties
Molecular Formula |
C12H10BFO2 |
|---|---|
Molecular Weight |
216.02 g/mol |
IUPAC Name |
[3-(4-fluorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BFO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8,15-16H |
InChI Key |
MWIYVSACQNAMRW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=C(C=C2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


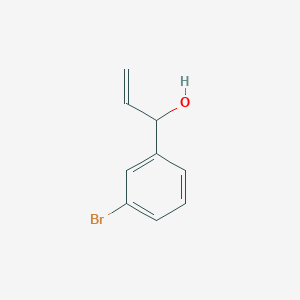
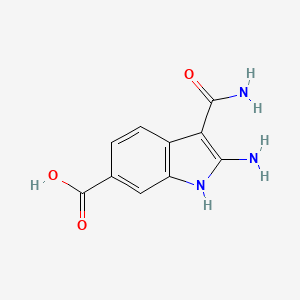
![Indeno[2,1-b]pyran, 2-(1-methylethyl)-](/img/structure/B11889422.png)
![4-[(Propan-2-yl)oxy]naphthalene-1-carbonitrile](/img/structure/B11889430.png)

![3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11889434.png)
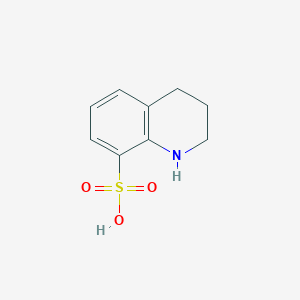
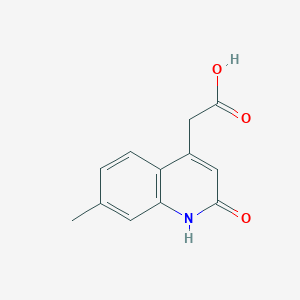
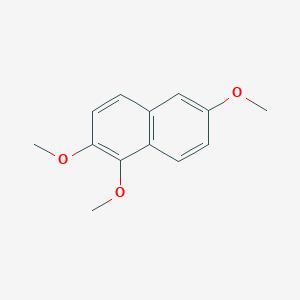
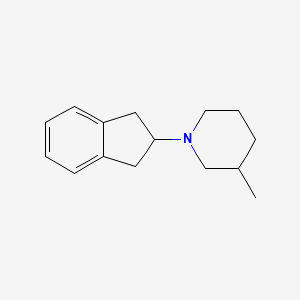

![2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone](/img/structure/B11889476.png)

